![molecular formula C21H19Cl2FN6O2 B2823977 Ravoxertinib hydrochloride CAS No. 2070009-58-2](/img/structure/B2823977.png)
Ravoxertinib hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ravoxertinib hydrochloride is an orally bioavailable and selective inhibitor for ERK kinase activity. It has IC50 values of 6.1 nM and 3.1 nM for ERK1 and ERK2, respectively . It is also known by the synonym GDC-0994 .
Molecular Structure Analysis
The molecular formula of this compound is C21H19Cl2FN6O2 . Its molecular weight is 477.32 . The IUPAC name is (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one hydrochloride .Applications De Recherche Scientifique
Transdermal Delivery Optimization
Ravoxifene hydrochloride, effective in treating invasive breast cancer and osteoporosis in post-menopausal women, faces challenges with oral bioavailability. Research by (Mahmood, Taher, & Mandal, 2014) focused on developing transfersomes for transdermal delivery to improve bioavailability. This study showcased significant enhancement in drug permeation and deposition in the skin, offering a potential alternative to oral delivery.
Quality Control via HPLC Analysis
In a study by (Trontelj, Vovk, Bogataj, & Mrhar, 2005), a high-performance liquid chromatography (HPLC) method was developed for raloxifene hydrochloride detection, providing a tool for routine quality control in pharmaceutical preparations. This method demonstrated high accuracy and precision, suitable for drug content determination and dissolution studies.
Nanoemulsion Preconcentrates
Elsheikh et al. (2012) explored (Elsheikh, Elnaggar, Gohar, & Abdallah, 2012) raloxifene-loaded self-nanoemulsifying drug-delivery systems (SNEDDS) to enhance oral delivery to endocrine target organs. This study found significant enhancement in RLX uptake by endocrine organs, suggesting a potential for improved drug delivery.
Improved Dissolution and Intestinal Permeation
Komala, Janga, Jukanti, Bandari, & Vijayagopal (2015) investigated (Komala, Janga, Jukanti, Bandari, & Vijayagopal, 2015) raloxifene hydrochloride-loaded liquisolid compacts, aiming to improve its dissolution behavior and intestinal permeation. The study indicated enhanced dissolution performance and drug absorption, highlighting the utility of liquisolid systems for improving oral delivery of drugs with poor bioavailability.
Cognitive Function and Mood in Postmenopausal Women
A study by (Nickelsen, Lufkin, Riggs, Cox, & Crook, 1999) assessed raloxifene hydrochloride's effects on cognition and mood in postmenopausal women. They found no significant impact on cognitive function or mood, suggesting its safety in these aspects.
Formulation and Evaluation of SNEDDS
Gayathri, Ramana, and Rama rao (2021) developed raloxifene-loaded self-nanoemulsifying systems (Gayathri, Ramana, & Rama rao, 2021) with the aim of improving its bioavailability. The optimized formulation demonstrated significant drug release enhancement, indicating potential for better drug delivery.
Antitumor Activity Enhancement in Breast Cancer Cells
Badr-Eldin et al. (2021) focused on developing optimized RLX-loaded semisolid self-nanoemulsifying systems for breast cancer treatment (Badr-Eldin, Aldawsari, Ahmed, Alhakamy, Neamatallah, Okbazghi, & Fahmy, 2021). This study revealed significant inhibition of breast cancer cell proliferation, suggesting enhanced antitumor activity of raloxifene.
Nanostructured Lipid Carriers for Transdermal Delivery
Puro, Athawale, and Pandya (2020) investigated nanostructured lipid carriers (NLC) for transdermal delivery of raloxifene (Puro, Athawale, & Pandya, 2020). They found increased drug penetration when incorporated into nanogel, suggesting NLCs as a superior alternative for oral delivery of low bioavailable drugs like raloxifene.
Mécanisme D'action
Target of Action
Ravoxertinib hydrochloride, also known as GDC-0994, is a novel small-molecule inhibitor that primarily targets Extracellular signal-regulated kinase 1 and 2 (Erk1/2) . Erk1/2 are key proteins in the MAPK/ERK pathway, which is involved in many cellular processes such as proliferation, differentiation, and cell cycle progression .
Mode of Action
This compound acts by inhibiting the activity of Erk1/2 . By doing so, it prevents the phosphorylation of Erk1/2, a process that is significantly increased in certain pathological conditions . This inhibition disrupts the MAPK/ERK signaling pathway, leading to changes in cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is crucial for transmitting signals from receptors on the cellular surface to the DNA in the nucleus. It plays a key role in the regulation of diverse cellular processes, including growth, proliferation, differentiation, and survival . By inhibiting Erk1/2, this compound disrupts this pathway, potentially affecting these cellular processes .
Pharmacokinetics
It is known that the compound is orally bioavailable . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound’s inhibition of Erk1/2 has been shown to have several effects at the molecular and cellular levels. For instance, it can attenuate increases in Erk1/2 phosphorylation, improve long-term neurologic deficits, and decrease the expression of apoptosis-related and necroptosis-related factors . Moreover, it can attenuate neurobehavioral deficits, blood-brain barrier damage, and cerebral edema .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pathological environment in which the drug is used can affect its action. In a study involving a rat model of subarachnoid hemorrhage, this compound was found to improve long-term neurologic deficits . .
Safety and Hazards
Propriétés
IUPAC Name |
1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN6O2.ClH/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14;/h2-11,18,30H,12H2,1H3,(H,24,26,27);1H/t18-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNVBUVHPAETTJ-GMUIIQOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.